

# TG-100435: A Technical Overview of a Multitargeted Tyrosine Kinase Inhibitor

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## Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

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An In-depth Guide for Researchers and Drug Development Professionals

## Abstract

**TG-100435** is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It has demonstrated significant inhibitory activity against several members of the Src family of kinases, as well as other key kinases implicated in oncogenesis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key preclinical data for **TG-100435**. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at the compound's characteristics and the experimental methodologies used in its evaluation.

## Introduction

Protein tyrosine kinases are a large family of enzymes that play critical roles in regulating cellular processes, including growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. **TG-100435** was developed as a small molecule inhibitor designed to target multiple kinases involved in cancer cell signaling pathways. Its chemical name is [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine.

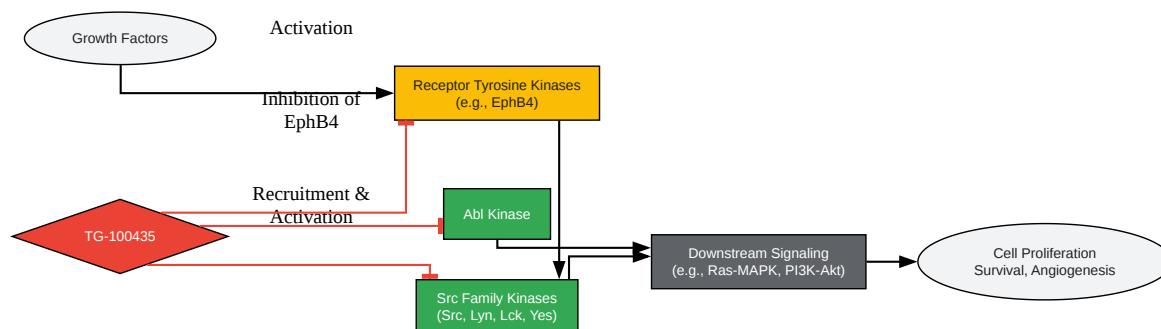
## Discovery and Development

The discovery of **TG-100435** likely originated from a high-throughput screening campaign to identify compounds with inhibitory activity against a panel of protein tyrosine kinases. Following the identification of initial "hits," a lead optimization process would have been undertaken to improve potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing would have led to the selection of **TG-100435** as a clinical candidate.

A crucial part of its development involved the characterization of its metabolic profile. In vivo and in vitro studies in human, dog, and rat models identified a major active metabolite, TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine).[1] This N-oxide metabolite is formed through the action of flavin-containing monooxygenases and has been shown to be 2 to 9 times more potent than the parent compound.[1] The significant conversion of **TG-100435** to the more potent TG100855 in vivo suggests that the overall therapeutic effect may be substantially influenced by the metabolite's activity.[1]

## Mechanism of Action and Signaling Pathways

**TG-100435** exerts its biological effects by inhibiting the enzymatic activity of several protein tyrosine kinases. The primary targets of **TG-100435** are members of the Src family of kinases, including Src, Lyn, and Lck, as well as Abl and the EphB4 receptor tyrosine kinase.[1] By blocking the activity of these kinases, **TG-100435** can disrupt the downstream signaling pathways that contribute to cancer cell proliferation, survival, and angiogenesis.



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**Figure 1:** Simplified signaling pathway showing the points of inhibition by **TG-100435**.

## Quantitative Data

The following tables summarize the key quantitative data for **TG-100435** and its active metabolite, TG100855.

Table 1: In Vitro Kinase Inhibition[1]

Kinase Target	TG-100435 Ki (nM)
Src	13 - 64
Lyn	13 - 64
Abl	13 - 64
Yes	13 - 64
Lck	13 - 64
EphB4	13 - 64

Table 2: Pharmacokinetic Parameters of **TG-100435**[\[1\]](#)

Species	Systemic Clearance (mL/min/kg)	Oral Bioavailability (%)
Mouse	20.1	74
Rat	12.7	23
Dog	14.5	11

Table 3: Systemic Exposure of **TG-100435** and its Active Metabolite TG100855 after Oral Dosing of **TG-100435**[\[1\]](#)

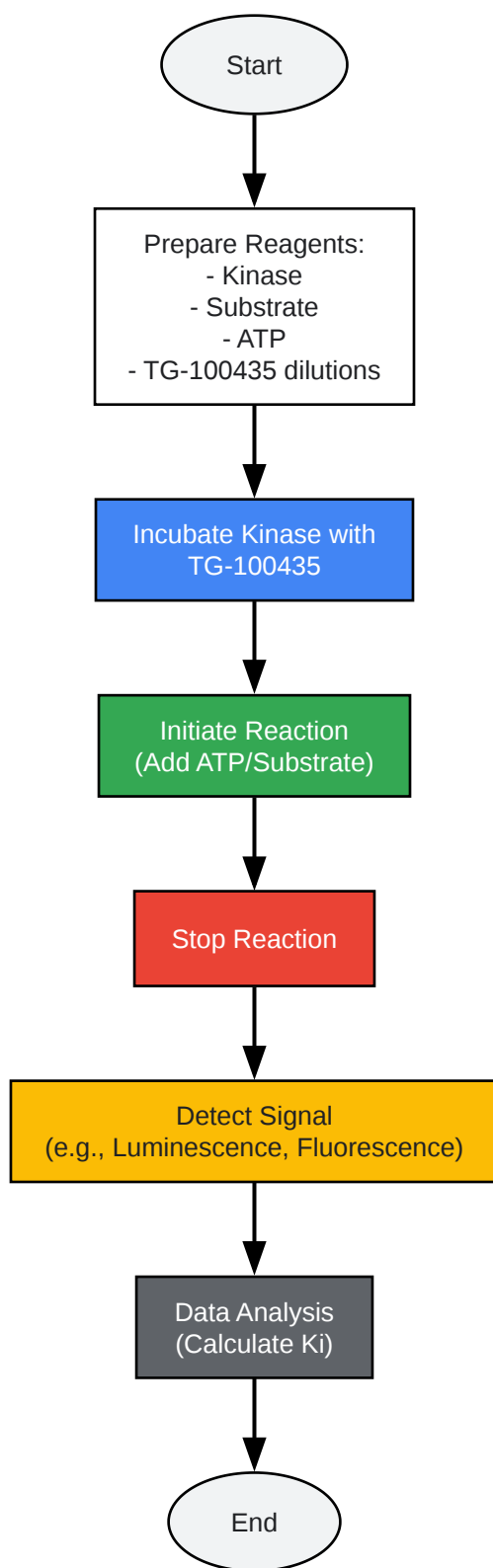
Species	Systemic Exposure Ratio (TG100855 / TG-100435)
Rat	1.1-fold greater
Dog	2.1-fold greater

## Experimental Protocols

The following sections describe representative experimental protocols that would be used to generate the data presented above. These are generalized procedures and may not reflect the exact details of the original studies.

## In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the inhibitory constant ( $K_i$ ) of a test compound.



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**Figure 2:** General workflow for an in vitro kinase inhibition assay.

## Methodology:

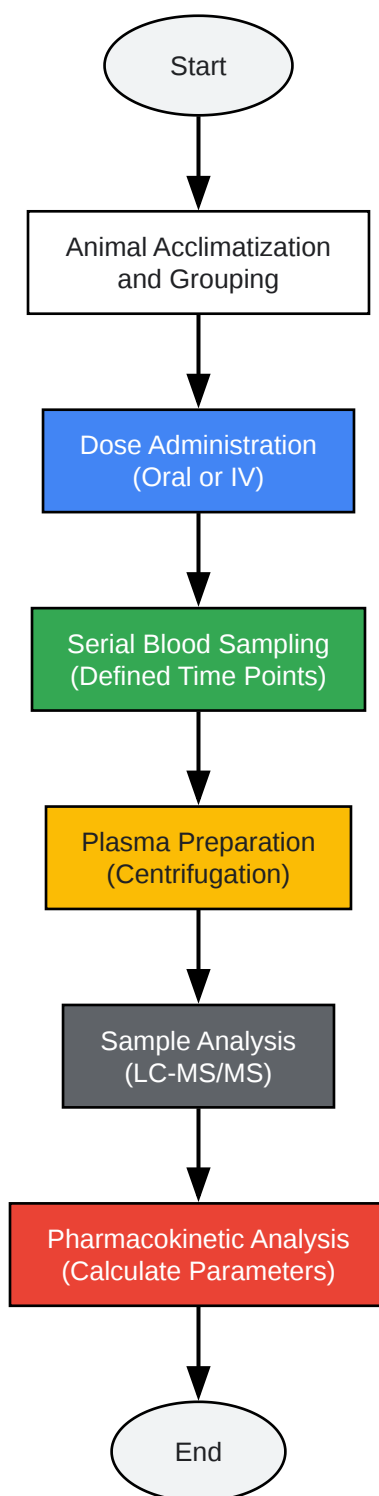
- Reagent Preparation:
  - Recombinant human kinases (e.g., Src, Lyn, Abl) are diluted in kinase buffer.
  - A specific peptide substrate for each kinase is prepared in kinase buffer.
  - Adenosine triphosphate (ATP) is prepared at a concentration near its  $K_m$  for each kinase.
  - A serial dilution of **TG-100435** is prepared in a suitable solvent (e.g., DMSO) and then diluted in kinase buffer.
- Assay Procedure:
  - The kinase and a range of **TG-100435** concentrations are pre-incubated in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
  - The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
  - The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
  - The reaction is terminated by the addition of a stop reagent.
- Signal Detection and Data Analysis:
  - The amount of substrate phosphorylation (or ATP consumption) is quantified. Common detection methods include:
    - Radiometric assays: Using  $^{32}P$ - or  $^{33}P$ -labeled ATP and measuring the incorporation of the radiolabel into the substrate.
    - Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

- Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.
- The data are plotted as percent inhibition versus inhibitor concentration.
- The IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.
- The K<sub>i</sub> is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

## In Vivo Pharmacokinetic Study (Representative Protocol)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound in an animal model.





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**Figure 3:** General workflow for an in vivo pharmacokinetic study.

Methodology:

- Animal Handling and Dosing:
  - Male Sprague-Dawley rats (or other relevant species) are used. Animals are housed in controlled conditions and fasted overnight before dosing.
  - For oral administration, **TG-100435** is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a specific dose.
  - For intravenous administration (to determine clearance and bioavailability), **TG-100435** is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a cannulated vein.
- Blood Sampling:
  - Blood samples (approximately 0.2-0.3 mL) are collected from a cannulated vein or by retro-orbital bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
  - Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
- Sample Processing and Analysis:
  - Plasma is separated by centrifugation and stored frozen until analysis.
  - The concentrations of **TG-100435** and its metabolite, TG100855, in the plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, separation on a C18 column, and detection by a mass spectrometer.
- Pharmacokinetic Analysis:
  - The plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin.
  - Key pharmacokinetic parameters are calculated, including:
    - C<sub>max</sub>: Maximum plasma concentration.

- Tmax: Time to reach Cmax.
  - AUC: Area under the plasma concentration-time curve.
  - CL: Systemic clearance.
  - Vd: Volume of distribution.
  - t<sub>1/2</sub>: Terminal half-life.
- Oral bioavailability (F%) is calculated as:  $(AUC_{oral} / Dose_{oral}) / (AUC_{IV} / Dose_{IV}) * 100$ .

## Conclusion

**TG-100435** is a promising multi-targeted tyrosine kinase inhibitor with potent activity against several kinases implicated in cancer. Its preclinical profile, characterized by significant in vitro potency and oral bioavailability in animal models, supported its further investigation. The formation of a more potent active metabolite, TG100855, is a key feature of its pharmacology. This technical guide provides a foundational understanding of **TG-100435** for researchers and drug development professionals, summarizing its key attributes and the methodologies used for its evaluation. Further studies would be required to fully elucidate its clinical potential.

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## References

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